Furomine

Beschreibung

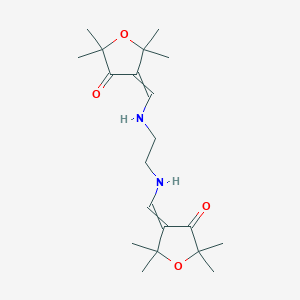

Structure

2D Structure

3D Structure

Eigenschaften

CAS-Nummer |

142996-66-5 |

|---|---|

Molekularformel |

C20H32N2O4 |

Molekulargewicht |

364.5 g/mol |

IUPAC-Name |

2,2,5,5-tetramethyl-4-[[2-[(2,2,5,5-tetramethyl-4-oxooxolan-3-ylidene)methylamino]ethylamino]methylidene]oxolan-3-one |

InChI |

InChI=1S/C20H32N2O4/c1-17(2)13(15(23)19(5,6)25-17)11-21-9-10-22-12-14-16(24)20(7,8)26-18(14,3)4/h11-12,21-22H,9-10H2,1-8H3 |

InChI-Schlüssel |

WTJNRTWSVRJUNX-UHFFFAOYSA-N |

SMILES |

CC1(C(=CNCCNC=C2C(=O)C(OC2(C)C)(C)C)C(=O)C(O1)(C)C)C |

Kanonische SMILES |

CC1(C(=CNCCNC=C2C(=O)C(OC2(C)C)(C)C)C(=O)C(O1)(C)C)C |

Synonyme |

Furomine |

Herkunft des Produkts |

United States |

Theoretical and Computational Chemistry of Phentermine

Quantum Chemical Analysis

Quantum chemical analysis provides fundamental insights into the intrinsic properties of a molecule. For a compound such as Furomine, these methods can elucidate its structure, stability, and reactivity at the electronic level.

Conformer Elucidation and Conformational Stability

The flexibility of a molecule is a critical determinant of its biological activity. Conformational analysis of this compound would involve the identification of all possible low-energy spatial arrangements of its atoms, known as conformers. Computational methods, such as Density Functional Theory (DFT), are employed to systematically scan the potential energy surface by rotating the molecule's single bonds. The resulting conformers are then optimized to find the geometries corresponding to energy minima.

The relative stability of these conformers is determined by their calculated energies. The conformer with the lowest energy is the most stable and, therefore, the most populated at equilibrium. The energy difference between conformers allows for the calculation of their population distribution according to the Boltzmann distribution.

Table 1: Hypothetical Relative Energies of this compound Conformers

| Conformer | Relative Energy (kcal/mol) | Population (%) |

|---|---|---|

| Conformer A | 0.00 | 75.3 |

| Conformer B | 0.85 | 20.1 |

This table presents illustrative data for the conformational analysis of this compound.

Thermochemical Properties: Computational Approaches and Validation

The thermochemical properties of this compound, such as its enthalpy of formation, entropy, and heat capacity, can be computationally predicted with high accuracy. Advanced computational methods, like the Gaussian-3 (G3) theory, are particularly well-suited for calculating these properties for organic molecules, including furan derivatives researchgate.net. These methods involve a series of calculations at different levels of theory and with different basis sets to extrapolate a highly accurate energy value.

The validation of these computational results is crucial and is typically achieved by comparing the calculated values with experimentally determined thermochemical data for structurally related compounds. This comparison helps to assess the accuracy of the chosen computational protocol.

Electronic Structure and Molecular Orbital Theory Applications

The electronic structure of this compound can be described using Molecular Orbital (MO) theory. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability.

Molecular electrostatic potential (MEP) maps can also be generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack.

Table 2: Hypothetical Electronic Properties of this compound

| Property | Value (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

This table presents illustrative data for the electronic properties of this compound.

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are powerful tools for studying how a molecule like this compound might interact with biological systems.

Ligand-Target Interactions: In Silico Docking Studies for Receptor Binding

In silico docking is a computational technique used to predict the preferred binding orientation of a ligand (in this case, this compound) to a target protein receptor. This method involves placing the ligand in the binding site of the receptor and calculating the binding affinity for different poses. The results are ranked based on a scoring function, which estimates the strength of the interaction.

These studies can identify key amino acid residues in the receptor's binding pocket that interact with this compound, providing insights into the molecular basis of its potential biological activity.

Molecular Dynamics Simulations of Compound-Biomolecule Complexes

Molecular dynamics (MD) simulations provide a dynamic view of the interaction between a ligand and its target receptor over time. Starting from the best-docked pose obtained from docking studies, an MD simulation would be run to observe the stability of the ligand-receptor complex.

These simulations can reveal important information about the flexibility of the binding site, the role of water molecules in the interaction, and the conformational changes that may occur upon ligand binding. The binding free energy can also be calculated from MD simulations using methods like MM/PBSA or MM/GBSA, providing a more accurate estimation of the binding affinity.

Advanced In Silico Methodologies in Compound Research

The following subsections discuss advanced in silico methodologies. While these methods are widely used in computational chemistry, their specific application to this compound has not been reported.

Predictive modeling of chemical reactivity involves using computational methods to understand and forecast how a molecule will behave in a chemical reaction. This can include determining reaction mechanisms, predicting reaction rates, and identifying potential products. These models are crucial in various fields, including drug development and materials science, for designing new synthetic routes and understanding metabolic pathways. However, no studies have been published that apply these predictive models to the chemical reactivity and reaction pathways of this compound.

Electron density analysis is a powerful tool in computational chemistry for investigating the electronic structure of molecules and understanding chemical bonding and reactivity. By analyzing the distribution of electrons, researchers can gain insights into reaction mechanisms, identify regions of a molecule that are susceptible to electrophilic or nucleophilic attack, and characterize the nature of chemical bonds. There is currently no available research that presents an electron density analysis for mechanistic investigations involving this compound.

Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of atoms, molecules, and solids. In the context of amine chemistry, DFT can be used to investigate properties such as proton affinity, bond dissociation energies, and reaction energetics. It is a valuable tool for understanding the reactivity and properties of amine-containing compounds. A review of the literature indicates that no DFT studies have been specifically conducted on the amine functionalities present in the this compound molecule.

Computational toxicology utilizes in silico models to predict the potential toxicity of chemical compounds. These methods can screen large numbers of molecules for potential adverse effects, reducing the need for extensive experimental testing. Techniques can range from quantitative structure-activity relationship (QSAR) models to more complex molecular docking and simulation approaches to predict interactions with biological targets that could lead to toxicity. There are no published reports on the computational toxicology or predictive in silico screening of this compound.

Synthetic Methodologies and Precursor Chemistry of Phentermine

Established Synthetic Pathways

Established synthetic routes to phentermine often commence from readily available starting materials. nih.gov A prevalent method involves the use of dimethylbenzyl alcohol as a precursor. nih.govpatsnap.com

Synthesis of Phentermine Hydrochloride (e.g., from dimethylbenzyl alcohol)

A widely employed synthesis of phentermine hydrochloride begins with dimethylbenzyl alcohol. patsnap.comgoogle.com This process involves reacting dimethylbenzyl alcohol in a mixed solution, typically containing acetic acid and an organic solvent. patsnap.com Sulfuric acid is introduced dropwise as a catalyst to facilitate the reaction. patsnap.comgoogle.com Following the reaction, water is added, and the pH is adjusted to a range of 6-8 using an alkali solution, which leads to the precipitation of the intermediate, N-(1,1-dimethyl-phenethyl)acetamide. patsnap.comgoogle.com

This intermediate is then dissolved in an organic solvent and heated to reflux in the presence of a solid inorganic strong base, which acts as an acid-binding agent. patsnap.comgoogle.com After cooling, water is added, and the product is extracted. patsnap.com The resulting phentermine free base, an oily substance, is obtained after drying and distillation under reduced pressure. patsnap.comgoogle.com Finally, the free base is dissolved in an organic solvent, and phentermine hydrochloride is precipitated as a white solid by the addition of hydrochloric acid or by introducing dry hydrogen chloride gas under ice-bath conditions. patsnap.comgoogle.com This method is noted for its high yield and suitability for large-scale industrial production without the need for column chromatography. patsnap.comgoogle.com

Synthesis of Key Intermediates (e.g., N-(1,1-dimethyl-phenethyl)acetamide)

The reaction involves the dropwise addition of the alcohol to a solution of the nitrile and acetic acid, followed by the slow addition of sulfuric acid, often under ice-bath conditions to control the reaction temperature. patsnap.comgoogle.com The reaction mixture is then stirred for a period ranging from 2 to 15 hours until the starting material is completely consumed, which can be monitored by thin-layer chromatography (TLC). patsnap.comgoogle.com Upon completion, water is added to the reaction mixture, causing the product to precipitate. The pH is then adjusted to the 6-8 range with a base such as sodium hydroxide (B78521) (NaOH), potassium hydroxide (KOH), or barium hydroxide (Ba(OH)2) to ensure complete precipitation of the N-(1,1-dimethyl-phenethyl)acetamide, which is then collected by filtration. patsnap.comgoogle.com Yields for this intermediate are reported to be high, often exceeding 95%. patsnap.com

Reaction Optimization Strategies

Optimizing the synthesis of phentermine is crucial for improving yield, efficiency, and purity while minimizing costs and environmental impact. Key areas of focus include the catalytic system, solvent choice, and impurity control.

Investigation of Catalytic Systems in Synthesis (e.g., Sulfuric Acid as Catalyst)

Concentrated sulfuric acid is a commonly used and effective catalyst in the synthesis of the N-(1,1-dimethyl-phenethyl)acetamide intermediate. patsnap.comsciencemadness.org Its role is to facilitate the dehydration of dimethylbenzyl alcohol to form a stable carbocation, which then reacts with the nitrile in the Ritter reaction. sciencemadness.org The molar ratio of sulfuric acid to the dimethylbenzyl alcohol is a critical parameter, with ratios typically ranging from 0.018 to 0.2:1. google.com The slow, dropwise addition of the concentrated acid is important for controlling the reaction's exothermicity. patsnap.com

Optimization of Solvent Systems for Reaction Efficiency and Yield

The choice of solvent plays a significant role in the efficiency and yield of phentermine synthesis. In the formation of the acetamide (B32628) intermediate, a mixed solvent system is often employed. patsnap.comgoogle.com Acetic acid is a common component, used in conjunction with an organic nitrile solvent. patsnap.comgoogle.com

Various organic nitriles have been investigated, including:

Acetonitrile patsnap.comgoogle.com

Propionitrile patsnap.comgoogle.com

n-Butyronitrile patsnap.comgoogle.com

The molar ratio of the reactants and solvents is carefully controlled. For instance, the molar ratio of dimethylbenzyl alcohol to acetic acid to the organic solvent is typically in the range of 1:1–10:3–15. google.com For the subsequent hydrolysis of the acetamide to phentermine free base, solvents such as ethylene (B1197577) glycol and n-butanol have been utilized. patsnap.com

The following table summarizes the impact of different solvent systems on the yield of N-(1,1-dimethyl-phenethyl)acetamide based on reported examples. patsnap.com

| Dimethylbenzyl Alcohol (mmol) | Acetic Acid (mmol) | Organic Solvent | Organic Solvent (mmol) | Reaction Time (h) | Yield (%) |

| 37.75 | 38.5 | Acetonitrile | 117.01 | 2 | 95.30 |

| 166.43 | 832.13 | n-Butyronitrile | 1660 | 8 | 96.44 |

| 465.99 | 4610 | Propionitrile | 6940 | 15 | 94.92 |

Strategies for Control of Impurity Formation in Synthetic Processes

Control of impurities is essential for ensuring the quality and safety of the final phentermine product. Impurity formation can occur at various stages of the synthesis. Careful control of reaction parameters such as temperature, reaction time, and the stoichiometry of reagents is crucial. patsnap.com

During the synthesis of the N-(1,1-dimethyl-phenethyl)acetamide intermediate, monitoring the reaction by TLC helps to ensure that the reaction is stopped once the starting material is consumed, preventing the formation of byproducts from over-reaction. patsnap.comgoogle.com In the final step of forming phentermine hydrochloride, the precipitation is often carried out under ice-bath conditions to control crystallization and minimize the inclusion of impurities in the final product. patsnap.comgoogle.com The use of recrystallization techniques for the final product can also be employed to enhance purity. google.com

Novel Synthetic Routes and Derivatization

Recent advancements in organic synthesis have led to the development of innovative methods for producing phentermine and its derivatives. nih.govingentaconnect.com These modern routes offer improvements over classical methods which often begin with precursors like benzaldehyde, isopropyl phenyl ketone, or dimethyl benzyl (B1604629) carbinol. nih.govingentaconnect.comresearchgate.net One notable advancement involves the use of ortho-palladation reactions, which provide a versatile platform for creating a variety of phentermine derivatives. nih.govresearchgate.net

Development of Stereoselective Synthesis Approaches for Analogues

The synthesis of single-enantiomer drugs is a critical focus in pharmaceutical chemistry to enhance therapeutic efficacy and minimize side effects. nih.gov For phentermine analogues, which possess a chiral center, the development of stereoselective synthesis is paramount. Asymmetric synthesis strategies are employed to control the formation of the desired stereoisomer. These methods often involve the use of chiral catalysts, chiral auxiliaries, or enzymes to direct the stereochemical outcome of a reaction. nih.govrsc.org

Approaches for achieving stereoselectivity in the synthesis of chiral amines and related structures include:

Chiral Pool Synthesis: Utilizing naturally occurring chiral molecules as starting materials. nih.gov

Asymmetric Catalysis: Employing chiral transition metal complexes or organocatalysts to facilitate enantioselective transformations. rsc.orgrsc.org Pinane-based chiral aminodiols, derived from natural β-pinene, have been successfully used as catalysts in asymmetric additions to aldehydes, a key step in building chiral molecules. mdpi.com

Biocatalysis: Using enzymes, such as transaminases, to perform highly enantioselective amination of ketones, offering a green and efficient route to chiral amines. nih.gov

Table 1: Comparison of Stereoselective Synthesis Strategies

| Method | Principle | Key Components | Advantages |

|---|---|---|---|

| Chiral Pool Synthesis | Uses readily available enantiopure natural products as starting materials. | Natural amino acids, terpenes, carbohydrates | Predictable stereochemistry |

| Asymmetric Catalysis | A small amount of a chiral catalyst generates a large amount of a chiral product. | Chiral ligands, transition metals, organocatalysts | High efficiency and enantioselectivity |

| Biocatalysis | Employs enzymes to catalyze stereospecific reactions. | Whole cells or isolated enzymes (e.g., transaminases) | High selectivity, mild reaction conditions, environmentally friendly |

Implementation of Green Chemistry Principles in Compound Synthesis

The pharmaceutical industry is increasingly adopting green chemistry principles to minimize its environmental impact. researchgate.net This involves designing chemical processes that reduce or eliminate the use and generation of hazardous substances. totalpharmaceuticaltopics.com For the synthesis of phentermine and its analogues, this translates to optimizing reactions to improve atom economy, using safer solvents, and reducing energy consumption. mostwiedzy.plnih.gov

Key green chemistry strategies applicable to phentermine synthesis include:

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water, supercritical fluids (e.g., CO2), or bio-based solvents such as ethyl lactate. totalpharmaceuticaltopics.comnih.gov

Catalytic Reactions: Utilizing catalytic processes, including biocatalysis, instead of stoichiometric reagents to reduce waste. researchgate.netresearchgate.net For instance, catalytic hydrogenation over palladium or platinum is a common step that can be optimized for greener conditions. mostwiedzy.pl

Process Intensification: Employing techniques like one-pot synthesis or continuous flow reactors to reduce reaction times, energy use, and waste generation. nih.gov

A Chinese patent describes a method for preparing phentermine hydrochloride starting from dimethyl benzyl carbinol, which boasts a high yield and is suitable for large-scale production without the need for column chromatography, aligning with green chemistry's goal of waste reduction. google.compatsnap.com

Preparation of Phentermine Analogues for Structure-Activity Relationship (SAR) Elucidation

To understand how the chemical structure of phentermine relates to its biological activity, various analogues are synthesized and evaluated. mdpi.com This process, known as Structure-Activity Relationship (SAR) elucidation, is crucial for designing new compounds with improved properties. nih.govacs.org

The synthesis of phentermine analogues often involves modifying specific parts of the molecule, such as:

Aromatic Ring Substitution: Introducing different functional groups onto the phenyl ring to probe electronic and steric effects. For example, a radioiodinated derivative, 3-[125I]iodo-4-aminophentermine, was synthesized for evaluation as a brain imaging agent. researchgate.net

N-Alkylation: Varying the alkyl groups on the nitrogen atom to assess the impact on receptor binding and selectivity. The synthesis of N-(n-propyl)phentermine metabolites has been performed to study its in vivo behavior. researchgate.net

Modifying the Alkyl Backbone: Altering the carbon chain to investigate conformational requirements for activity.

These synthesized analogues are then subjected to biological evaluation, typically through receptor binding assays, to determine their affinity and selectivity for specific biological targets. researchgate.netnih.gov The data gathered from these assays helps to build a comprehensive SAR profile, guiding the design of future molecules. mdpi.com For instance, studies on physostigmine (B191203) analogues have shown that specific enantiomers have significantly higher potency, highlighting the importance of stereochemistry in SAR. nih.gov

Elucidation of Biochemical and Molecular Mechanisms of Phentermine Non Clinical Focus

Neurotransmitter System Modulation

Phentermine exerts its effects largely by influencing the activity of monoamine neurotransmitters, including norepinephrine (B1679862), dopamine (B1211576), and, to a lesser extent, serotonin (B10506). Its primary mode of action involves promoting the release of these neurotransmitters from presynaptic vesicles and inhibiting their reuptake from the synaptic cleft.

Norepinephrine Release and Reuptake Dynamics in Neural Tissue Models

Phentermine is characterized as an indirect-acting sympathomimetic agent that facilitates the release of norepinephrine (noradrenaline) from presynaptic vesicles, particularly in areas like the lateral hypothalamus. drugbank.commims.com This action leads to an increased concentration of norepinephrine in the synaptic cleft. drugbank.comnih.gov Studies using rat brain synaptosomes in vitro indicate that phentermine is less potent than dextroamphetamine in inducing norepinephrine release, with approximately 6-fold lower potency. wikipedia.org Phentermine also appears to inhibit the reuptake of norepinephrine, further contributing to elevated extracellular levels of this neurotransmitter. nih.gov The increased presence of norepinephrine subsequently stimulates postsynaptic adrenergic receptors. drugbank.comnih.gov

Dopamine Release and Reuptake Dynamics in Neural Tissue Models

Similar to its effects on norepinephrine, phentermine also stimulates the release of dopamine from nerve terminals. nih.gov However, its potency in stimulating dopamine release is significantly lower compared to its effect on norepinephrine. wikipedia.orgfda.gov In vitro studies using rat brain synaptosomes show that phentermine is about 11-fold less potent than dextroamphetamine in releasing dopamine. wikipedia.org Phentermine also acts as a norepinephrine-dopamine reuptake inhibitor, although to a lesser extent than its releasing effects. wikipedia.org While dopamine release in rodents in vivo appears to be involved in the anorectic response, the clinical relevance of this effect in humans is not entirely clear, and some studies in non-human primates have not observed a notable dopamine effect. fda.gov

Receptor-Level Interactions

Beyond modulating neurotransmitter release and reuptake, phentermine also interacts with specific receptors, contributing to its observed effects.

Adrenergic Receptor Subtype Stimulation (e.g., Beta2-adrenergic receptors)

The increased concentration of norepinephrine in the synaptic cleft resulting from phentermine's action leads to the stimulation of postsynaptic adrenergic receptors. drugbank.comnih.gov Notably, phentermine's mechanism is described as resulting in the stimulation of beta2-adrenergic receptors. drugbank.comnih.gov Activation of beta2-adrenergic receptors is implicated in various physiological responses, including those related to the sympathetic nervous system activation. nih.gov Phentermine may also activate alpha-adrenergic receptors, which can lead to effects such as peripheral vasoconstriction. nih.gov

Monoamine Oxidase Inhibition: Characterization of Weak Activity

Research indicates that phentermine exhibits weak inhibitory activity against monoamine oxidase (MAO), specifically both MAO-A and MAO-B, in vitro. wikipedia.orgnih.govresearchgate.net Studies using rat brain samples have estimated the half-maximal inhibitory concentration (IC50) for phentermine against MAO-A to be in the range of 85,000–143,000 nM (or 143 µM) and against MAO-B to be 285,000 nM (or 285 µM). wikipedia.orgnih.govresearchgate.net

Compared to potent and selective MAO inhibitors like harmaline (B1672942) (MAO-A IC50 of 2.3 nM) and lazabemide (B1674597) (MAO-B IC50 of 18 nM), phentermine's inhibitory effect is considerably weaker, falling into the moderate to high micromolar range. nih.govresearchgate.net Another study evaluating MAO A inhibition among structural analogs reported a Ki value of 196 µM for phentermine, ranking it weaker than amphetamine (Ki = 5.3 µM) and methamphetamine (Ki = 17.2 µM). nih.gov

The following table summarizes the in vitro MAO inhibitory activity of phentermine:

| Enzyme | IC50 (µM) | Ki (µM) |

| MAO-A | 143 nih.govresearchgate.net | 196 nih.gov |

| MAO-B | 285 nih.govresearchgate.net | Not specified in sources |

Intracellular Signaling Pathways and Downstream Effects

Phentermine's primary mechanisms involve the modulation of monoamine neurotransmitters, particularly norepinephrine and dopamine, within the central nervous system. wikipedia.orgdrugbank.comresearchgate.netnih.govbritannica.com This modulation leads to a cascade of intracellular signaling events and downstream effects that influence appetite and energy expenditure.

Hypothalamic Mechanisms and Neural Circuitry Modulation (e.g., lateral hypothalamus, arcuate nucleus)

The hypothalamus is a critical brain region involved in regulating food intake and energy balance, containing several nuclei that play important roles in metabolic control, including the lateral hypothalamus (LH) and the arcuate nucleus (ARC). frontiersin.orgfrontiersin.orgnih.gov Phentermine exerts its appetite suppressant effects, at least in part, through actions on these hypothalamic areas. drugbank.comresearchgate.netbritannica.commims.com

Phentermine is classified as an indirect-acting sympathomimetic agent that is thought to act by releasing noradrenaline from presynaptic vesicles in the lateral hypothalamus. drugbank.com This increase in noradrenaline concentration in the synaptic cleft stimulates beta2-adrenergic receptors. drugbank.com The LH is well-established as a key center for regulating feeding behavior and energy balance, with intricate neural circuits involving structures like the arcuate nucleus. frontiersin.orgresearchgate.net

The arcuate nucleus contains two main populations of neurons with opposing effects on feeding: orexigenic neurons that express neuropeptide Y (NPY) and agouti-related peptide (AgRP), which stimulate appetite, and anorexigenic neurons that express pro-opiomelanocortin (POMC) and cocaine- and amphetamine-regulated transcript (CART), which suppress appetite. frontiersin.orgnih.govnih.gov These neuronal populations receive and integrate signals from peripheral organs and other brain regions to regulate feeding behavior. nih.gov While the precise interplay is complex, phentermine's influence on monoamine levels in the hypothalamus contributes to the modulation of these neural circuits, promoting a decrease in appetite. researchgate.nettandfonline.comoup.com

Inhibition of Neuropeptide Y Signaling Pathways

Several reports indicate that phentermine inhibits neuropeptide Y (NPY). drugbank.comnih.govhmdb.ca NPY is a principal signaling molecule involved in the induction of hunger and is known to initiate eating, decrease energy expenditure, and increase fat storage. nih.govhmdb.ca By potentially inhibiting NPY signaling pathways, phentermine contributes to the suppression of hunger signals. drugbank.comnih.govhmdb.ca Increased levels of catecholamines, influenced by phentermine, are theorized to be partially responsible for halting the action of NPY. nih.govhmdb.ca

Impact on Resting Energy Expenditure and Peripheral Metabolic Processes

Phentermine's influence extends beyond central appetite control to potentially impact energy expenditure and peripheral metabolic processes. Some reports suggest that the weight loss effect associated with phentermine is mainly due to an increase in resting energy expenditure. drugbank.comnih.gov Sympathomimetic agents like phentermine can activate the sympathetic nervous system, which is involved in regulating metabolic processes and energy expenditure. britannica.comoup.com

While phentermine increases sympathetic activity, which contributes to reduced appetite, there is limited evidence to suggest that its weight loss effects are substantially due to a significant increase in resting energy expenditure. tandfonline.comtandfonline.com However, sympathomimetics can potentially increase resting energy expenditure and potentiate the thermic effect of foods, contributing to weight loss. oup.com The exact extent to which phentermine influences resting energy expenditure and peripheral metabolic processes requires further detailed investigation.

| Mechanism | Description |

| Monoamine Oxidase Inhibition (Weak) | Weak in vitro inhibition of MAO-A and MAO-B; unlikely to be clinically significant. wikipedia.orgnih.govresearchgate.netnih.govdrugbank.com |

| Hypothalamic Neural Circuitry Modulation | Influences LH and ARC, affecting neurons involved in appetite regulation (e.g., NPY/AgRP and POMC/CART). drugbank.comresearchgate.netbritannica.comfrontiersin.orgfrontiersin.orgnih.govmims.comresearchgate.nettandfonline.com |

| Inhibition of Neuropeptide Y Signaling | Suggested to inhibit NPY, a hunger-inducing peptide. drugbank.comnih.govhmdb.ca |

| Impact on Resting Energy Expenditure | Some reports suggest an increase in resting energy expenditure, though evidence is limited. drugbank.comtandfonline.comoup.comnih.govtandfonline.com |

Based on a comprehensive review of available scientific literature, there is no information regarding a chemical compound named "Furomine" in the context of preclinical pharmacological investigations. Searches for "this compound" in relation to in vitro and in vivo studies, including neurotransmitter release assays, receptor binding and functional assays, neurotoxicity models, neurochemical profiling, and behavioral pharmacology models, did not yield any relevant results.

Therefore, it is not possible to provide an article on the preclinical pharmacological investigations of "this compound" as outlined in the user's request. The specified compound does not appear to be a subject of published scientific research in these areas.

Preclinical Pharmacological Investigations of Phentermine in Vitro and in Vivo Models

In Vivo Animal Model Studies

Animal Models of Appetite Regulation and Food Intake

Phentermine's primary pharmacological effect, the suppression of appetite, has been extensively studied in various animal models. Research in rats with diet-induced obesity (DIO) has demonstrated that phentermine effectively reduces food intake and body weight. nih.gov Studies show that the combination of phentermine and topiramate (B1683207) leads to substantial body weight loss, around 15% compared to vehicle-treated controls, an effect greater than that observed with sibutramine (B127822) in the same model. nih.gov The anorectic effect is hypothesized to result from its action as a sympathomimetic agent, increasing the levels of norepinephrine (B1679862) and, to a lesser extent, dopamine (B1211576) and serotonin (B10506) in the brain, which helps to reduce hunger signals. droracle.airesearchgate.net

The mechanism for appetite suppression is thought to involve the modulation of neurotransmitter systems within key brain regions controlling hunger and satiety, such as the hypothalamus. tandfonline.com Animal studies have shown that phentermine's ability to reduce food intake is significant. nih.gov For instance, in DIO rats, both phentermine alone and in combination with other agents like topiramate resulted in a marked decrease in daily food consumption. nih.gov

Table 1: Effect of Phentermine and Topiramate on Food Intake in DIO Rats

| Treatment Group | Mean Food Intake (kJ·kg⁻¹) ± SEM | Statistical Significance (vs. Controls) |

| Control | Data not specified | N/A |

| Phentermine | Reduced | P < 0.05 |

| Topiramate | Reduced | P < 0.05 |

| Phentermine + Topiramate | Further Reduced | P < 0.05 (vs. either agent alone) |

Data derived from graphical representations in preclinical studies. Absolute values for food intake were not provided in the source text. nih.gov

Investigation of Cardiovascular System Responses in Animal Models (e.g., pressor response, heart rate)

The cardiovascular effects of phentermine are a subject of significant investigation due to its chemical similarity to amphetamine. researchgate.net Preclinical and clinical studies have explored its impact on blood pressure (pressor response) and heart rate. While there is a theoretical risk for increases in these parameters, animal and observational human studies have often shown modest or no significant changes, particularly with short-term use. droracle.airesearchgate.netnih.gov

In some animal models, phentermine has demonstrated the potential to increase heart rate and blood pressure. For example, a study in cattle with induced cardiovascular depression using a mephentermine-based product (a compound related to phentermine) showed improvements in cardiac output, mean arterial pressure (MAP), and heart rate (HR). nih.gov Specifically, the treatment improved MAP by +14 mmHg and HR by +22 bpm. nih.gov However, other studies, particularly long-term observational studies in humans, have found that phentermine treatment did not result in significant increases in blood pressure or heart rate and was sometimes associated with reductions, possibly linked to weight loss. researchgate.netnih.gov One study noted that adolescents treated with phentermine did have a significantly greater increase in heart rate compared to a control group (+8.53 beats per minute). tandfonline.com The combination of phentermine and topiramate may increase the resting heart rate by up to 20 beats per minute. medicalnewstoday.com

Table 2: Cardiovascular Responses to a Mephentermine-Based Product in a Bovine Model

| Cardiovascular Parameter | Change from Baseline | Statistical Significance (p-value) |

| Cardiac Output | +68 L/min (±14%) | < 0.05 |

| Mean Arterial Pressure (MAP) | +14 mmHg (±4%) | < 0.05 |

| Heart Rate (HR) | +22 bpm (±8%) | < 0.05 |

| Peak Systolic Pressure Change (dP/dtmax) | +37 mmHg/s (±13%) | < 0.05 |

| Peak Diastolic Pressure Change (dP/dtmin) | +31 mmHg/s (±7%) | < 0.05 |

Data from a study on a mephentermine-based product in cattle with induced cardiovascular depression. nih.gov

Comparative Preclinical Pharmacology

Comparison of Pharmacological Actions with Amphetamine and its Derivatives in Animal Models

Phentermine is chemically related to amphetamine, and both are central nervous system stimulants. goodrx.com However, their pharmacological profiles and abuse potential differ. In animal models, both phentermine and amphetamine produce dose-related rewarding effects, as seen in conditioned place preference studies. nih.gov However, the magnitude of the response to phentermine is less than that produced by prototypic drugs of abuse like amphetamine. nih.gov

Phentermine's primary mechanism involves stimulating the release of norepinephrine, with lesser effects on dopamine and serotonin. droracle.airesearchgate.net Amphetamine, in contrast, has a more potent effect on dopamine release, which is strongly linked to its higher potential for abuse and dependency. goodrx.com In vivo microdialysis experiments in rats demonstrated that phentermine (1 mg/kg, i.v.) elevated dopamine levels two- to three-fold, whereas cocaine, for comparison, increased dopamine six-fold. nih.gov This suggests that while phentermine shares some mechanisms with amphetamine, its neurochemical effects, particularly on the dopamine system, are less pronounced. nih.gov Animal models are crucial for these comparisons, with primate species like the rhesus monkey often used because their metabolism of amphetamine-like drugs is similar to that of humans. nih.gov

Evaluation of Interactions with Other Pharmacological Agents in Preclinical Models (e.g., fenfluramine (B1217885) synergy and attenuation effects)

The interaction between phentermine and other pharmacological agents, particularly fenfluramine, has been a significant area of preclinical research. The combination, known as "fen-phen," was observed to produce a synergistic, or supra-additive, anorectic effect. nih.gov Studies in rats confirmed that dexfenfluramine (B1670338) and phentermine act synergistically to reduce food intake. nih.gov

This synergy, however, was found to be likely driven by a pharmacokinetic interaction rather than a purely pharmacodynamic one. nih.gov The combination of dexfenfluramine with phentermine led to increased brain concentrations of phentermine, amplifying its effect. nih.gov

Conversely, fenfluramine was shown to attenuate some of phentermine's other effects in animal models. For instance, while phentermine alone produced conditioned rewarding effects in rats, the co-administration of fenfluramine abolished these effects. nih.gov This suggests that while the combination enhanced appetite suppression, fenfluramine counteracted the motivational or rewarding properties of phentermine, potentially reducing its abuse liability. nih.gov The combination of fenfluramine and phentermine was historically linked to valvular heart disease. drugs.comcdc.gov

Table 3: Summary of Preclinical Interactions between Phentermine and Fenfluramine

| Interaction Aspect | Observation in Animal Models | Proposed Mechanism |

| Appetite Suppression | Synergistic (supra-additive) reduction in food intake. nih.gov | Pharmacokinetic interaction leading to increased brain levels of phentermine. nih.gov |

| Rewarding Effects | Fenfluramine abolished the conditioned rewarding effects of phentermine. nih.gov | Attenuation of phentermine's motivational effects. nih.gov |

Advanced Research Directions and Emerging Paradigms for Phentermine Research

Identification of Unexplored Receptor Targets and Mechanisms

The established mechanism of action for phentermine involves its ability to stimulate the release of norepinephrine (B1679862) and, to a lesser extent, dopamine (B1211576) and serotonin (B10506), from presynaptic nerve terminals. This leads to an increase in the concentration of these neurotransmitters in the synaptic cleft, thereby enhancing signaling at their respective receptors and resulting in appetite suppression.

However, emerging research suggests that the pharmacological effects of phentermine may be more complex. One area of active investigation is the role of the trace amine-associated receptor 1 (TAAR1), a G-protein coupled receptor that is activated by a variety of endogenous and exogenous amines, including phentermine. Agonism at TAAR1 has been shown to modulate monoaminergic neurotransmission, suggesting that this receptor may be a key mediator of phentermine's effects.

Further research is warranted to fully elucidate the downstream signaling pathways activated by phentermine and to identify other potential receptor targets. A deeper understanding of these mechanisms could pave the way for the development of more selective and effective therapeutic agents.

Longitudinal Investigations into Neurobiological Adaptations in Preclinical Models

The long-term use of phentermine raises questions about the potential for neurobiological adaptations that could contribute to tolerance, dependence, or adverse effects. Longitudinal studies in preclinical models are crucial for understanding these time-dependent changes in the brain and nervous system.

Animal models provide a valuable platform for investigating the chronic effects of phentermine on neuronal circuits, gene expression, and behavior. Studies in rodents have shown that phentermine can induce changes in locomotor activity and may have neurotoxic potential at high doses, particularly on dopamine and serotonin neurons. Long-term studies are needed to further explore these findings and to determine their relevance to human use.

Future preclinical research should focus on characterizing the specific neuroadaptations that occur with chronic phentermine exposure. This includes investigating changes in receptor density and sensitivity, alterations in neurotransmitter synthesis and release, and the potential for neuronal remodeling.

Rational Design and Development of Next-Generation Analogues with Modified Pharmacological Profiles

The development of next-generation phentermine analogues with improved pharmacological profiles is a key area of research. The goal is to design compounds that retain the anorectic efficacy of phentermine while minimizing its undesirable side effects, such as cardiovascular stimulation and abuse potential.

The development of combination therapies, such as the co-formulation of phentermine with other drugs like topiramate (B1683207), represents another approach to enhancing its therapeutic profile. These combinations can produce synergistic effects on weight loss while potentially mitigating some of the adverse effects associated with each compound alone.

Integration of Multi-Omics Data (e.g., transcriptomics, proteomics) in Mechanism Elucidation

The application of multi-omics technologies, such as transcriptomics and proteomics, holds immense promise for unraveling the complex molecular mechanisms underlying the effects of phentermine. These approaches allow for a global and unbiased analysis of changes in gene and protein expression in response to drug exposure.

Potential Applications of Multi-Omics in Phentermine Research

| Technology | Potential Application |

|---|---|

| Transcriptomics | Identification of genes and signaling pathways that are modulated by phentermine in different tissues and cell types. |

| Proteomics | Characterization of changes in the proteome, including the expression and post-translational modification of proteins, in response to phentermine. |

By integrating data from these different "omics" layers, researchers can construct comprehensive models of phentermine's mechanism of action. This can lead to the identification of novel drug targets and biomarkers for predicting treatment response and adverse effects. While specific multi-omics studies on phentermine are still emerging, the application of these technologies is a logical next step in advancing our understanding of this compound.

Application of Artificial Intelligence and Machine Learning in Compound Discovery and Predictive Modeling (e.g., in silico methods in drug development)

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of drug discovery and development. These computational tools can be applied to various stages of the process, from identifying new drug targets to predicting the pharmacological properties of novel compounds.

In the context of phentermine research, AI and ML can be used to:

Design and screen virtual libraries of phentermine analogues: In silico methods can be used to predict the binding affinity and selectivity of novel compounds for different receptor targets, as well as their absorption, distribution, metabolism, and excretion (ADME) properties. researchgate.netnews-medical.net This can help to prioritize the synthesis and testing of the most promising candidates.

Develop predictive models for treatment response and adverse effects: By analyzing large datasets from clinical trials and real-world evidence, ML algorithms can identify factors that predict which patients are most likely to benefit from phentermine and which are at highest risk for adverse events.

Identify novel drug targets and mechanisms of action: AI can be used to analyze complex biological data, such as genomic and proteomic data, to identify new pathways and targets that are relevant to the effects of phentermine.

The integration of AI and ML into phentermine research has the potential to accelerate the discovery and development of safer and more effective anti-obesity medications.

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for Furomine, and how can researchers optimize reaction yields?

- Methodological Guidance: Begin with a literature review to identify existing synthetic routes (e.g., nucleophilic substitution, catalytic cyclization). Use computational tools (e.g., DFT calculations) to predict reaction feasibility. Optimize yields by systematically varying parameters (temperature, solvent, catalyst loading) and applying Design of Experiments (DoE) principles. Validate purity via HPLC and NMR .

- Example Table:

| Synthetic Route | Yield (%) | Key Conditions | Characterization Methods |

|---|---|---|---|

| Route A | 65 | 80°C, THF | NMR, IR, HPLC |

| Route B | 78 | Pd catalysis | XRD, Mass Spec |

Q. How can researchers validate the mechanism of action of this compound in biochemical assays?

- Methodological Guidance: Employ kinetic studies (e.g., enzyme inhibition assays) to determine IC50 values. Use isotopic labeling or fluorescence spectroscopy to track binding interactions. Cross-validate results with molecular docking simulations and in vitro cell-based assays .

Q. What analytical techniques are most reliable for characterizing this compound’s stability under varying pH and temperature conditions?

- Methodological Guidance: Conduct accelerated stability studies using HPLC-MS to monitor degradation products. Apply Arrhenius kinetics to predict shelf life. Compare results across buffers (pH 3–9) and temperatures (25–60°C). Statistical tools like ANOVA can identify significant degradation factors .

Advanced Research Questions

Q. How should researchers design experiments to resolve contradictions in this compound’s reported efficacy across different in vivo models?

- Methodological Guidance: Perform a meta-analysis of existing data to identify confounding variables (e.g., dosage, animal strain). Use blinded, randomized controlled trials (RCTs) with standardized protocols. Apply mixed-effects models to account for inter-study variability .

Q. What strategies can address discrepancies in this compound’s pharmacokinetic parameters between computational predictions and empirical data?

- Methodological Guidance: Re-evaluate in silico models (e.g., PBPK) by incorporating tissue-specific permeability data. Validate with radiolabeled tracer studies in preclinical models. Use Bayesian statistics to refine parameter estimates and reduce uncertainty .

Q. How can interdisciplinary approaches enhance the development of this compound derivatives with improved selectivity?

- Methodological Guidance: Combine medicinal chemistry (SAR analysis) with machine learning to predict off-target effects. Validate selectivity via high-throughput screening against related receptors. Collaborate with structural biologists for crystallography-guided modifications .

Q. What ethical and methodological considerations are critical when transitioning this compound research from preclinical to clinical stages?

- Methodological Guidance: Adhere to FINERMAPS criteria: ensure feasibility (patient recruitment plans), novelty (differentiation from existing therapies), and ethical compliance (IRB approvals). Use adaptive trial designs to balance efficacy and safety monitoring .

Data Contradiction Analysis Framework

- Step 1 : Systematically catalog contradictions (e.g., conflicting IC50 values) using PRISMA guidelines for literature reviews .

- Step 2 : Replicate key experiments under controlled conditions, documenting all variables (e.g., reagent batches, equipment calibration) .

- Step 3 : Apply statistical reconciliation (e.g., sensitivity analysis, Monte Carlo simulations) to identify outlier sources .

Key Resources for Reproducibility

- Data Sharing : Use platforms like Zenodo to publish raw spectra and assay data, adhering to FAIR principles .

- Protocol Registration : Pre-register experimental designs on Open Science Framework to mitigate bias .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.